molecular formula C12H14O6Si B106823 Phenyltriacetoxysilane CAS No. 18042-54-1

Phenyltriacetoxysilane

Cat. No. B106823
CAS RN: 18042-54-1
M. Wt: 282.32 g/mol
InChI Key: VLFKGWCMFMCFRM-UHFFFAOYSA-N
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Description

Phenyltriacetoxysilane is a silicon-based compound that is not directly mentioned in the provided papers. However, the papers do discuss various phenylsilane derivatives and their synthesis, molecular structures, and chemical properties, which can be related to the understanding of phenyltriacetoxysilane. These compounds are of interest due to their potential applications in materials science, organic synthesis, and polymer chemistry .

Synthesis Analysis

The synthesis of phenylsilane derivatives often involves the use of trialkoxysilane precursors under specific conditions. For instance, cage dodecaphenylsilsesquioxane was synthesized from a trialkoxysilane precursor in a mildly basic aqueous solution at room temperature, achieving a high yield of over 95% . Similarly, poly(phenylsilsesquioxane) was synthesized by hydrolysis of phenyltrichlorosilane, followed by condensation in the presence of hydrochloric acid . These methods provide insights into the potential synthetic routes that could be applied to phenyltriacetoxysilane.

Molecular Structure Analysis

The molecular structure of phenylsilane has been studied using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing important bond lengths and the conformation of the molecule . The presence of phenyl groups in silane compounds can influence the molecular structure and properties, as seen in the study of high-phenyl polysiloxanes . These findings are relevant to understanding the molecular structure of phenyltriacetoxysilane.

Chemical Reactions Analysis

Phenylsilane has been reevaluated as a coupling reagent for amide synthesis, with phenyltriacyloxysilane suggested as a reactive intermediate . This indicates that phenylsilane derivatives can participate in various chemical reactions, which could be extrapolated to phenyltriacetoxysilane. Additionally, the reactivity of phenylsilanetriol in the presence of different reagents has been explored, showing its potential to form tris-triorganylsiloxy substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsilane derivatives have been investigated through various analytical methods. For example, the structure and morphology of phenylsilanes polymer films synthesized by plasma polymerization were studied, revealing the influence of synthesis conditions on the film properties . The dynamic properties of liquid phenyltrimethoxysilane were also examined, providing data on rotational diffusion and other physical properties . These studies contribute to a comprehensive understanding of the properties that phenyltriacetoxysilane might exhibit.

Scientific Research Applications

  • Adhesives and Sealants

    • Summary of Application : Phenyltriacetoxysilane is used as a coupling agent in the formulation of adhesives and sealants. It enhances the adhesion between the substrate and the adhesive, improves the mechanical strength, and provides resistance to water and chemicals .
    • Results or Outcomes : The use of Phenyltriacetoxysilane in adhesives and sealants can result in improved adhesion, enhanced mechanical strength, and increased resistance to water and chemicals .
  • Coatings

    • Summary of Application : Phenyltriacetoxysilane is used as a surface modifier in coatings to improve the adhesion, scratch resistance, and durability of the coating. It also provides hydrophobic properties to the coating, which makes it resistant to water and other liquids .
    • Results or Outcomes : The use of Phenyltriacetoxysilane in coatings can result in improved adhesion, enhanced scratch resistance, increased durability, and hydrophobic properties .
  • Glass Fiber Reinforced Polymer (GFRP)

    • Summary of Application : Phenyltriacetoxysilane is used as a coupling agent in the manufacturing of GFRP composites. It improves the adhesion between the glass fibers and the polymer matrix, enhances the mechanical properties, and provides resistance to moisture and chemicals .
    • Results or Outcomes : The use of Phenyltriacetoxysilane in GFRP composites can result in improved adhesion between the glass fibers and the polymer matrix, enhanced mechanical properties, and increased resistance to moisture and chemicals .
  • Electronic Materials

    • Summary of Application : Phenyltriacetoxysilane is used as a surface modifier in electronic materials such as printed circuit boards and semiconductor devices. It improves the adhesion between the substrate and the metal conductors, enhances the electrical properties, and provides resistance to moisture and corrosion .
    • Results or Outcomes : The use of Phenyltriacetoxysilane in electronic materials can result in improved adhesion between the substrate and the metal conductors, enhanced electrical properties, and increased resistance to moisture and corrosion .

properties

IUPAC Name

[diacetyloxy(phenyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFKGWCMFMCFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939333
Record name Phenylsilanetriyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltriacetoxysilane

CAS RN

18042-54-1
Record name Silanetriol, 1-phenyl-, 1,1,1-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18042-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetriol, 1-phenyl-, 1,1,1-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriol, 1-phenyl-, 1,1,1-triacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylsilanetriyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacetoxyphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
WJ Haggerty Jr, LW Breed - The Journal of Organic Chemistry, 1961 - ACS Publications
In the presence of Lewis acid catalysts, mixtures of ethoxysilanes and acetoxysilanes givo_ good yields of ethyl acetate. Thermal decomposition of the acetoxysilane" with …
Number of citations: 15 pubs.acs.org
Y Nakaido, T Takiguchi - The Journal of Organic Chemistry, 1961 - ACS Publications
In the present paper, the authors wish to report on some properties and reactions of both diphenyldiacetoxysilane and phenyltriacetoxysilane. Each acetoxysilane was obtained as an …
Number of citations: 5 pubs.acs.org
E Schipper, E Chinery, J Nichols - The Journal of Organic …, 1961 - ACS Publications
… With phenylsilanetriol, another attempt which involved direct hydrolysis of phenyltriacetoxysilane in a buffer solution also failed to obtain phenylsilanetriol because of its extreme …
Number of citations: 12 pubs.acs.org
JF Brown Jr, GMJ Slusarczuk - The Journal of Organic Chemistry, 1964 - ACS Publications
… The crystalline polyol, mp114, obtained by the hydrolysis of phenyltriacetoxysilane in ether,… (0.25 moles) of phenyltriacetoxysilane in 70 ml. of ether was added slowly with stirring to 250 …
Number of citations: 11 pubs.acs.org
A Stýskalík, D Škoda, Z Moravec, C Barnes, J Pinkas - 2011 - is.muni.cz
… Hybrid organic-inorganic materials are obtained by changing the molecular precursors to methyltriacetoxysilane, dimethyldiacetoxysilane, phenyltriacetoxysilane, …
Number of citations: 2 is.muni.cz
RP Anderson, MM Sprung - OFFICIAL FILE COPY, 1960 - apps.dtic.mil
… The reaction between phenyltriacetoxysilane and dibutyl methaneboronate was next tried. When 77% of the calculated quantity of butyl acetate was driven off, a viscous oil remained …
Number of citations: 2 apps.dtic.mil
A Styskalik, D Skoda, Z Moravec, M Babiak… - Journal of Materials …, 2015 - pubs.rsc.org
… groups attached to Si have a stronger effect on the polycondensation reaction than the ones bound to the P center, eg the condensation reaction between phenyltriacetoxysilane and …
Number of citations: 32 pubs.rsc.org
SL Cassidy, ES Stanton - Journal of Toxicology: Cutaneous and …, 1996 - Taylor & Francis
There is a growing impetus to the development of alternatives to animal testing for humane, scientific and economic reasons. This study describes recent experiments in this area …
Number of citations: 6 www.tandfonline.com
GR Mauze, RR Holloway - Fiber Optic Sensors in Medical …, 1993 - spiedigitallibrary.org
… In order to allow for the acetic acid formation without crosslinking, we added methyltriacetoxysilane and phenyltriacetoxysilane as additives to the latter matrices. Figures 3 and 4 …
Number of citations: 1 www.spiedigitallibrary.org
HH Takimoto, JB Rust - The Journal of Organic Chemistry, 1961 - ACS Publications
Syntheses and reactions of diisopropoxy and bis (trimethylsiloxy) titanium dichelates are described. The chelating groups are those derived from 1, 3-diphenyl-l, 3-propanedione, 2, 4-…
Number of citations: 12 pubs.acs.org

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